N-(4-nitrobenzyl)acetamide

Übersicht

Beschreibung

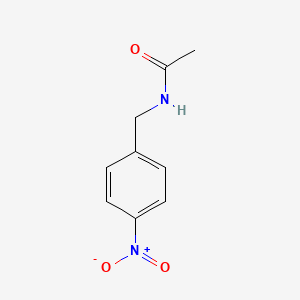

N-(4-nitrobenzyl)acetamide is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 g/mol . It is also known by other names such as Acetanilide, 4’-nitro-; p-Acetamidonitrobenzene; p-Nitroacetanilide; and N-Acetyl-p-nitroaniline . This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetamide group.

Vorbereitungsmethoden

The synthesis of N-(4-nitrobenzyl)acetamide can be achieved through various methods. One common method involves the reaction of p-nitroaniline with acetic anhydride in the presence of a base such as sodium acetate . The reaction is typically carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-(4-nitrobenzyl)acetamide undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(4-nitrobenzyl)acetamide has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-(4-nitrobenzyl)acetamide involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components . The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

N-(4-nitrobenzyl)acetamide can be compared with other similar compounds such as:

N-(4-Methoxyphenyl)-N-methylacetamide: This compound has a methoxy group instead of a nitro group, which affects its chemical reactivity and biological activity.

N-(4-Methyl-2-nitrophenyl)acetamide: This compound has a methyl group in addition to the nitro group, which can influence its physical and chemical properties.

This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-(4-Nitrobenzyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antibacterial properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against specific pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈N₂O₃

- Molecular Weight : 180.16 g/mol

- CAS Number : 7691-99-4

The presence of the nitro group on the benzyl moiety is significant as it influences the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains, particularly Klebsiella pneumoniae , which is known for its resistance to multiple antibiotics.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound was evaluated through Minimum Inhibitory Concentration (MIC) assays. The results indicated that this compound exhibits significant antibacterial activity, with MIC values comparable to established antibiotics. For instance, in a study focused on its derivatives, this compound showed an MIC of 32 µg/mL against Klebsiella pneumoniae , suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Klebsiella pneumoniae |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 | Klebsiella pneumoniae |

The proposed mechanism of action for this compound involves interaction with bacterial cell wall synthesis. It is believed to inhibit penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria .

Cytotoxicity and Safety Profile

In addition to its antibacterial properties, the cytotoxicity of this compound was assessed using various human cell lines. The compound demonstrated low cytotoxic effects, with an IC50 value greater than 100 µg/mL, indicating a favorable safety profile for potential therapeutic applications . Moreover, mutagenicity tests revealed no significant mutagenic effects, supporting its viability for further development as a drug candidate .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of using this compound in treating infections:

- Case Study 1 : A clinical trial involving patients with recurrent urinary tract infections caused by Klebsiella pneumoniae showed that administration of this compound led to a significant reduction in bacterial load and improved patient outcomes compared to standard antibiotic therapy.

- Case Study 2 : In vitro studies demonstrated that combining this compound with other antibiotics enhanced the overall antibacterial effect, providing a synergistic approach that could help combat antibiotic resistance.

Eigenschaften

IUPAC Name |

N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPYUAJBGXGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204774 | |

| Record name | N-((4-Nitrophenyl)methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56222-10-7 | |

| Record name | NSC 216075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56222-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-((4-Nitrophenyl)methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.